molecular formula C15H13Br2NO2 B311011 2,5-dibromo-N-(4-ethoxyphenyl)benzamide

2,5-dibromo-N-(4-ethoxyphenyl)benzamide

Cat. No.: B311011
M. Wt: 399.08 g/mol
InChI Key: UJBPDTFNIXEQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-N-(4-ethoxyphenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an ethoxyphenyl group attached via the amide nitrogen. Its molecular formula is C₁₅H₁₂Br₂NO₂, with a molar mass of 403.07 g/mol (estimated from analogous structures in ).

Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

2,5-dibromo-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

UJBPDTFNIXEQSC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzamides

Compound Name Substituents (Benzamide Core) Amide-Linked Group Key Applications/Notes Reference
2,5-Dibromo-N-(4-ethoxyphenyl)benzamide 2,5-dibromo 4-ethoxyphenyl Not explicitly stated; structural analog
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide 3,5-dibromo 4-hydroxyphenyl Precursor for dendritic polymer synthesis
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10) 4-bromo 3,5-dimethoxyphenyl Anticandidal activity (hypothesized)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etofenprox) 4-(ethoxymethoxy) 2,3-dichlorophenyl Pyrethroid insecticide

Key Observations :

  • Halogen Position : The 2,5-dibromo substitution in the target compound contrasts with 3,5-dibromo () or 4-bromo () analogs, which may alter electronic properties and steric hindrance.
  • Amide-Linked Groups : The 4-ethoxyphenyl group distinguishes the target compound from hydroxyl- or methoxy-substituted variants. Ethoxy groups generally confer greater lipophilicity than methoxy or hydroxyl groups, impacting solubility and membrane permeability.

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Synthetic Method
This compound 403.07 ~3.5 (estimated) Likely DCC/DMAP-mediated amidation
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide 370.97 ~2.8 One-pot condensation with TEA catalyst
C10 () 542.33 ~4.1 Sulfonamido-functionalization step

Synthetic Notes:

  • The target compound’s synthesis likely parallels the DCC/DMAP-mediated amidation described for 3,5-dibromo-N-(4-hydroxyphenyl)benzamide ().
  • Unlike C10 (), the absence of a sulfonamido group in the target compound simplifies its synthetic pathway.

Functional Group Impact on Bioactivity

  • Ethoxy vs. Methoxy: Compounds like 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide () highlight how ethoxy groups enhance metabolic stability compared to methoxy groups, which are more prone to demethylation.
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine in Etofenprox) may reduce reactivity but increase van der Waals interactions in biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.